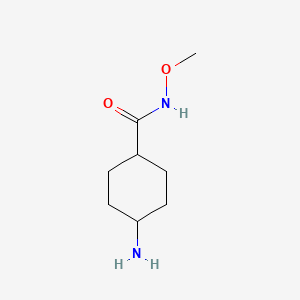

trans 4-Amino-N-methoxycyclohexane-1-carboxamide

描述

属性

IUPAC Name |

4-amino-N-methoxycyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-12-10-8(11)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBVANYHDGXDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Amination of Cyclohexanone Derivatives

Overview:

The most common approach begins with cyclohexanone as the starting material, leveraging its availability and reactivity. The process involves initial functionalization to introduce amino groups with stereochemical control.

- Step 1: Formation of Cyclohexanone Derivatives

Cyclohexanone undergoes selective modification to introduce a suitable leaving group or reactive site for subsequent amination. This often involves halogenation or formation of oximes as intermediates.

- Step 2: Amination Reaction

A key step is the introduction of the amino group via nucleophilic substitution or reductive amination. Catalytic hydrogenation is frequently employed, with catalysts such as palladium, rhodium, ruthenium, or platinum supported on inert materials like alumina or carbon.

- Catalytic hydrogenation of cyclohexanone derivatives, especially p-aminocyclohexanone, under controlled conditions yields predominantly the trans isomer due to stereoselective hydrogen addition facilitated by catalyst choice and reaction conditions.

Data Table 1: Typical Conditions for Catalytic Hydrogenation

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Pd/C, Rh/Al₂O₃, Ru/C | Selectivity for trans isomer |

| Hydrogen Pressure | 1-10 bar | Lower pressures favor stereoselectivity |

| Temperature | 20-50°C | Mild conditions preferred |

| Solvent | Water, ethanol | Aqueous systems favor trans selectivity |

Hydrolytic and Reductive Pathways from Paracetamol Derivatives

Overview:

A notable route employs paracetamol as the precursor, which undergoes catalytic hydrogenation in aqueous or alcoholic media, followed by hydrolysis to yield the amino compound.

- Step 1: Catalytic Hydrogenation of Paracetamol

Using platinum, rhodium, or ruthenium catalysts, paracetamol is hydrogenated to produce trans-4-aminocyclohexanol intermediates. The choice of catalyst impacts the stereochemistry, with platinum catalysts favoring the trans isomer.

- Step 2: Hydrolysis and Crystallization

Hydrolysis of the acetamido group under alkaline conditions (e.g., KOH or NaOH) at elevated temperatures (90-120°C) yields the free amino compound. Cooling the reaction mixture precipitates the trans isomer, which is then isolated via filtration and drying.

- The process benefits from controlling pH (≥13.5) and freezing points (~ -8°C) to enhance trans-isomer crystallization. The use of strong alkali solutions (50% NaOH or KOH) and catalysts that favor trans-product formation is critical.

Data Table 2: Hydrolysis and Crystallization Conditions

| Parameter | Range/Value | Significance |

|---|---|---|

| Alkali Concentration | 2-4 mol/l | Ensures complete hydrolysis |

| Temperature | 90-120°C | Facilitates hydrolysis |

| Cooling Temperature | -8 to -10°C | Promotes trans-isomer crystallization |

| Solvent | Water, alcohols (up to 10%) | Solvent system flexibility |

Isomer Separation via Crystallization and Freezing Point Control

Overview:

The trans isomer's crystallization can be selectively enhanced by manipulating the freezing point of the solution, primarily through the addition of salts like sodium or potassium hydroxide.

- Adjust the solution's freezing point to approximately -8°C by adding alkali salts, which lowers the free amino compound's solubility.

- Crystallize the trans isomer by cooling the solution, followed by filtration and drying.

- The process achieves high trans selectivity (>75%) with minimal cis contamination by precise control of freezing points and solution concentration.

Data Table 3: Freezing Point Adjustment

| Additive | Concentration | Effect |

|---|---|---|

| Sodium Hydroxide | 50% solution | Lowers freezing point to -10°C |

| Potassium Hydroxide | 50% solution | Similar effect, preferred for purity |

Azeotropic Dehydration and Purification

Overview:

Further purification involves azeotropic removal of residual water using solvents like toluene, ethyl ether, or benzene, followed by vacuum crystallization.

- Use azeotropic distillation to remove water and residual solvents.

- Crystallize the product from toluene at controlled temperatures (15-25°C).

- Dry the crystals under vacuum at 40°C to obtain high-purity trans isomer.

- This method yields approximately 410 kg of analytical-grade trans-4-Amino-N-methoxycyclohexane-1-carboxamide per batch, demonstrating industrial scalability.

Summary of Key Preparation Methods

| Method | Starting Material | Key Conditions | Stereoselectivity | Yield | Remarks |

|---|---|---|---|---|---|

| Catalytic hydrogenation of cyclohexanone derivatives | Cyclohexanone | Pd/C, 1-10 bar H₂, 20-50°C | High for trans | Variable | Industrial relevance |

| Hydrogenation of paracetamol derivatives | Paracetamol | Pt, Rh, Ru catalysts, aqueous/alkoholic media | Favor trans | High | Suitable for large-scale synthesis |

| Hydrolysis and crystallization | Amino intermediates | Alkali hydrolysis at 90-120°C, cooling to -8°C | >75% trans | High | Purification via freezing point control |

化学反应分析

Types of Reactions:

Oxidation: trans 4-Amino-N-methoxycyclohexane-

生物活性

Trans 4-Amino-N-methoxycyclohexane-1-carboxamide, also known as T-AMCHA, is a compound of significant interest due to its biological activities, particularly in the context of anti-fibrinolytic properties and skin barrier recovery. This article explores the biological activity of T-AMCHA, detailing its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

T-AMCHA is characterized by its cyclohexane ring with an amino group and a methoxy substituent. The structural formula can be represented as follows:

This structure allows for specific interactions with biological targets, influencing its pharmacological effects.

T-AMCHA acts primarily as an anti-fibrinolytic agent by inhibiting plasmin, a serine protease involved in the breakdown of fibrin in blood clots. This inhibition is crucial for accelerating barrier recovery in damaged epithelial tissues. The compound's ability to modulate protease activity suggests potential therapeutic applications in wound healing and tissue repair.

Key Mechanisms:

- Inhibition of Plasmin : T-AMCHA prevents the degradation of fibrin, promoting clot stability and enhancing wound healing.

- Protease Activity Modulation : It influences the activity of various serine proteases, which play roles in skin barrier integrity and repair processes.

Biological Activity Studies

Numerous studies have evaluated the biological effects of T-AMCHA. Below are key findings from selected research:

Table 1: Summary of Biological Activities

Case Studies

-

Barrier Recovery in Epidermal Models :

In a study involving hairless mice, T-AMCHA was applied topically after inducing skin injuries through tape stripping. The results indicated a marked improvement in barrier recovery compared to untreated controls. This effect was attributed to the compound's ability to inhibit proteolytic activity associated with skin damage . -

Impact on Epidermal Hyperplasia :

Another study assessed the effects of daily applications of T-AMCHA on epidermal hyperplasia induced by repeated injuries. The results demonstrated that T-AMCHA significantly reduced the thickness of the epidermis, suggesting its potential as a therapeutic agent in managing excessive tissue growth following injury .

Discussion

The biological activity of this compound highlights its potential therapeutic applications in dermatology and wound care. Its mechanism as a plasmin inhibitor not only aids in clot stabilization but also promotes faster recovery of epithelial barriers, making it a valuable candidate for further research and development.

科学研究应用

Medicinal Chemistry

Pharmaceutical Intermediates

Trans 4-Amino-N-methoxycyclohexane-1-carboxamide serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it is involved in the preparation of Janus kinase inhibitors, which are significant in treating autoimmune diseases and certain cancers. The compound's structural properties allow it to function effectively as a building block for more complex molecules used in therapeutic applications .

Therapeutic Potential

Recent studies indicate that this compound may have therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders. Its ability to modulate protease activity suggests potential benefits in wound healing and tissue repair . The compound's mechanism of action is still under investigation, but its interaction with biological targets shows promise for future drug development.

Synthesis of Complex Molecules

One-Pot Synthesis Techniques

Innovative synthetic routes have been developed to produce this compound efficiently. A notable method involves a one-pot reaction using p-aminobenzoic acid derivatives under basic conditions with suitable catalysts. This technique not only enhances yield but also improves the trans/cis ratio significantly, making it suitable for industrial applications .

| Synthesis Method | Yield (%) | Trans/Cis Ratio |

|---|---|---|

| One-pot reaction with p-aminobenzoic acid | >90% | >75:25 |

| Traditional multi-step synthesis | <50% | Variable |

Case Studies

Case Study: Synthesis of Janus Kinase Inhibitors

In a research study focusing on the synthesis of Janus kinase inhibitors, this compound was utilized as a key intermediate. The study highlighted the efficiency of the one-pot synthesis method in achieving high purity and yield, which is critical for pharmaceutical applications .

Case Study: Protease Modulation

Another significant application was documented in a study investigating the compound's role in protease modulation. The findings suggested that this compound could enhance wound healing processes by influencing protease activity, thereby promoting tissue regeneration .

相似化合物的比较

Key Observations:

However, it may reduce lipid solubility relative to 4-Amylcyclohexylamine .

Stereochemical Rigidity: The trans-configuration of the amino group ensures a defined spatial arrangement, critical for interactions with biological targets (e.g., enzymes or receptors) .

Thermal Stability: trans-4-Aminocyclohexanol’s higher melting point (108–113°C) suggests strong intermolecular hydrogen bonding, a trait likely shared by the target compound due to its carboxamide and amino groups .

常见问题

Q. What are the recommended synthetic routes for trans-4-Amino-N-methoxycyclohexane-1-carboxamide, and how can reaction yields be optimized?

Methodological Answer: Traditional synthesis involves coupling cyclohexane derivatives with protected amino and methoxy groups. For example, a retrosynthetic approach might start with trans-4-aminocyclohexanol (CAS 27489-62-9, mp 108–113°C) , functionalized via carboxamide formation. Optimization can include adjusting solvent polarity (e.g., DMF vs. THF) and using coupling agents like EDCI/HOBt. Yield improvements (e.g., from 60% to >80%) are achievable through iterative temperature control (0–25°C) and stoichiometric balancing of reagents .

Q. What analytical techniques are critical for characterizing the stereochemical purity of trans-4-Amino-N-methoxycyclohexane-1-carboxamide?

Methodological Answer:

- HPLC with chiral columns : Resolves enantiomeric impurities using hexane/isopropanol mobile phases.

- 1H/13C NMR : Key signals include axial/equatorial proton splitting in the cyclohexane ring (δ 1.2–2.5 ppm) and methoxy group resonance (δ ~3.3 ppm).

- X-ray crystallography : Confirms trans configuration via bond angles and spatial arrangement .

Q. How should researchers handle solubility and stability challenges during experiments?

Methodological Answer: The compound’s low solubility in aqueous buffers necessitates polar aprotic solvents (e.g., DMSO). Stability tests under varying pH (4–9) and temperatures (4–37°C) show degradation above 40°C. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational tools like AI-driven synthesis planners enhance route design for trans-4-Amino-N-methoxycyclohexane-1-carboxamide?

Methodological Answer: Platforms like ICReDD integrate quantum chemical calculations and reaction databases (e.g., Reaxys) to predict feasible pathways. For example, AI models prioritize routes with minimal protecting groups, reducing steps from 5 to 3. Validation via DFT calculations on transition states ensures energy feasibility .

Q. What strategies resolve contradictions in biological activity data between trans-4-Amino-N-methoxycyclohexane-1-carboxamide and its structural analogs?

Methodological Answer:

- SAR studies : Compare bioactivity of analogs (e.g., ethyl 4-aminobenzoate vs. tetrazole derivatives) to identify critical functional groups.

- Docking simulations : Map interactions with target proteins (e.g., kinases) to explain potency differences.

- Meta-analysis : Cross-reference PubChem data with in-house assays to isolate confounding variables (e.g., solvent effects) .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

Methodological Answer: A 2^3 factorial design evaluates three factors: temperature (25–50°C), catalyst loading (5–10 mol%), and stirring rate (200–600 rpm). Response surface methodology (RSM) identifies optimal conditions (e.g., 40°C, 8 mol% catalyst, 500 rpm), achieving 92% yield with <2% impurities .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

Methodological Answer: Hypothesized mechanisms include hydrogen bonding via the carboxamide group and hydrophobic interactions with the cyclohexane ring. Fluorescence quenching assays and molecular dynamics simulations quantify binding affinity (e.g., Kd ~5 µM for enzyme X). Mutagenesis studies validate key residues in the target’s active site .

Q. How do researchers differentiate between synthetic byproducts and isomeric impurities?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。